molecular formula C19H15Cl3F3N3O3S B2614196 3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 957041-52-0

3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide

Katalognummer B2614196
CAS-Nummer: 957041-52-0
Molekulargewicht: 528.75
InChI-Schlüssel: NDFLMWHAXIBFPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15Cl3F3N3O3S and its molecular weight is 528.75. The purity is usually 95%.
BenchChem offers high-quality 3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-Inflammatory Applications

A study by Küçükgüzel et al. (2013) explored derivatives of Celecoxib, including compounds related to 3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide. These compounds exhibited anti-inflammatory and analgesic activities, as well as potential anticancer properties against various human tumor cell lines, without causing significant tissue damage in liver, kidney, colon, and brain. This suggests the compound's potential as a therapeutic agent [Ş. Küçükgüzel et al., 2013).

Photodynamic Therapy in Cancer Treatment

Pişkin et al. (2020) reported on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which exhibited high singlet oxygen quantum yield. These properties make them useful as Type II photosensitizers in photodynamic therapy for cancer treatment [M. Pişkin et al., 2020).

Synthesis of Bioactive Pyrazole Derivatives

Bayrak (2021) synthesized benzenesulfonamide derivatives, including those structurally related to the chemical . These compounds demonstrated potential biological activity, underlining the significance of such derivatives in the synthesis of bioactive compounds [Çetin Bayrak, 2021).

Analgesic and Anti-Edematogenic Effects

Lobo et al. (2015) synthesized a series of benzenesulfonamides and tested their effects on a pathological pain model in mice. Several compounds displayed anti-hyperalgesic and anti-edematogenic actions, highlighting their potential in treating arthritic pain without causing locomotive disorders, making them comparable to Celecoxib [M. M. Lobo et al., 2015).

Anticancer Agent in Breast Cancer

Putri et al. (2021) synthesized a pyrazoline derivative with promising anti-breast cancer properties. This compound demonstrated high binding affinity in molecular docking studies, suggesting its potential as a novel anti-breast cancer agent [Eka Marisa Putri et al., 2021).

Inhibition of Carbonic Anhydrase in Cancer Therapy

Gul et al. (2016) reported on the synthesis of benzenesulfonamide derivatives, which showed potent inhibition of human carbonic anhydrase, an enzyme critical in cancer cell survival and proliferation. This points to their potential role in the development of novel anticancer agents [H. Gul et al., 2016).

Eigenschaften

IUPAC Name

3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3F3N3O3S/c1-27-18(22)16(17(26-27)19(23,24)25)10-28(13-3-5-14(31-2)6-4-13)32(29,30)15-8-11(20)7-12(21)9-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFLMWHAXIBFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.